

# Spectroscopic Profile of 1,2,4-Benzenetriol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1,2,4-Benzenetriol

Cat. No.: B023740

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This guide provides an in-depth overview of the spectroscopic data for **1,2,4-benzenetriol** (hydroxyhydroquinone), a key metabolite of benzene and a versatile chemical intermediate.[1] [2] The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characteristics, offering valuable data for researchers, scientists, and professionals in drug development and chemical synthesis.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of **1,2,4-benzenetriol**. The data presented here were obtained in deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>), a common solvent for this compound.[3]

#### <sup>1</sup>H NMR Data

The <sup>1</sup>H NMR spectrum of **1,2,4-benzenetriol** exhibits distinct signals for its aromatic protons and hydroxyl groups. The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to a reference standard.



Proton Assignment	Chemical Shift (δ) in ppm	Multiplicity	Coupling Constant (J) in Hz
C4-OH	8.65	Singlet (s)	-
C2-OH	8.47	Singlet (s)	-
C1-OH	8.01	Singlet (s)	-
С6-Н	6.48	Doublet (d)	<sup>3</sup> JHH = 8.5 Hz
С3-Н	6.20	Doublet (d)	⁴JHH = 2.8 Hz
С5-Н	6.00	Doublet of doublets (dd)	<sup>4</sup> JHH = 2.8 Hz, <sup>3</sup> JHH = 8.5 Hz

Table 1: <sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>) spectral data for **1,2,4-Benzenetriol**.[3]

#### <sup>13</sup>C NMR Data

The <sup>13</sup>C NMR spectrum provides insight into the carbon framework of the molecule.

Carbon Assignment	Chemical Shift (δ) in ppm
C4	150.2
C2	145.7
C1	137.6
C6	115.8
C5	105.1
C3	103.5

Table 2: <sup>13</sup>C NMR (100 MHz, DMSO-d<sub>6</sub>) spectral data for **1,2,4-Benzenetriol**.[3]

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in **1,2,4-benzenetriol**. The spectrum is characterized by prominent absorption bands corresponding to the hydroxyl (O-H)



and aromatic (C-H, C=C) groups.

Vibrational Mode	Approximate Wavenumber (cm <sup>-1</sup> ) Range	Intensity
O-H stretch (phenolic)	3600 - 3200	Strong, broad
C-H stretch (aromatic)	3100 - 3000	Medium
C=C stretch (aromatic ring)	1650 - 1450	Medium to strong
C-O stretch (phenolic)	1260 - 1180	Strong
C-H bend (aromatic, out-of- plane)	900 - 675	Strong

Table 3: Characteristic IR absorption bands for **1,2,4-Benzenetriol**.

## **Experimental Protocols**

Accurate spectroscopic data acquisition relies on meticulous sample preparation and standardized instrument parameters.

#### **NMR Spectroscopy Protocol**

- Sample Preparation: Dissolve approximately 5-10 mg of **1,2,4-benzenetriol** in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>). Ensure the sample is fully dissolved. For quantitative analysis, a known amount of an internal standard can be added.[3]
- Instrumentation: The data presented were acquired on a 400 MHz NMR spectrometer.[3]
- Data Acquisition for <sup>1</sup>H NMR:

Number of scans: 16-32

Relaxation delay: 1-2 seconds

Pulse width: Calibrated 90° pulse

Acquisition time: 2-4 seconds



Data Acquisition for <sup>13</sup>C NMR:

Number of scans: 1024 or more (due to lower natural abundance)

Relaxation delay: 2-5 seconds

Technique: Proton-decoupled

• Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase and baseline correct the resulting spectrum. Reference the spectrum using the residual solvent peak of DMSO-d<sub>6</sub> ( $\delta \approx 2.50$  ppm for <sup>1</sup>H and  $\delta \approx 39.52$  ppm for <sup>13</sup>C).

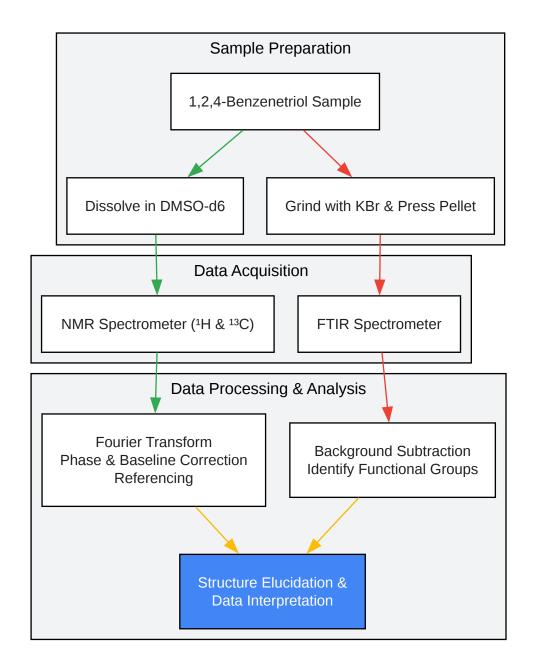
#### **IR Spectroscopy Protocol (KBr Pellet Method)**

- Sample Preparation:
  - Grind a small amount (1-2 mg) of dry 1,2,4-benzenetriol with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.[4]
     [5]
  - The mixture should be a fine, homogeneous powder.
  - Transfer the powder to a pellet-forming die and press under high pressure (several tons)
     to form a transparent or semi-transparent pellet.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.
- Data Acquisition:
  - Acquire a background spectrum of the empty sample compartment.
  - Place the KBr pellet in the sample holder and acquire the sample spectrum.
  - Typically, 16-32 scans are co-added at a resolution of 4 cm<sup>-1</sup>.
- Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm<sup>-1</sup>).



#### **Experimental Workflow Visualization**

The following diagram illustrates a typical workflow for the spectroscopic analysis of **1,2,4- benzenetriol**.



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Caption: Workflow for NMR and IR Spectroscopic Analysis of 1,2,4-Benzenetriol.



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- To cite this document: BenchChem. [Spectroscopic Profile of 1,2,4-Benzenetriol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b023740#spectroscopic-data-of-1-2-4-benzenetriol-nmr-ir]

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